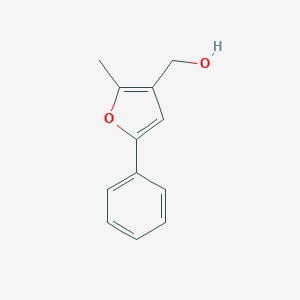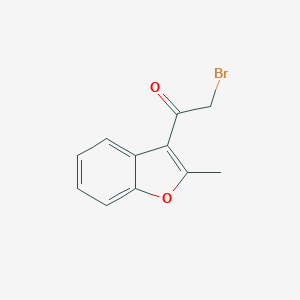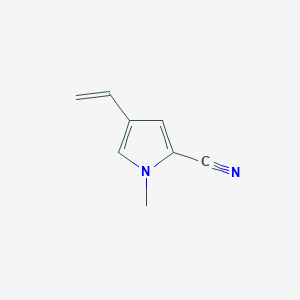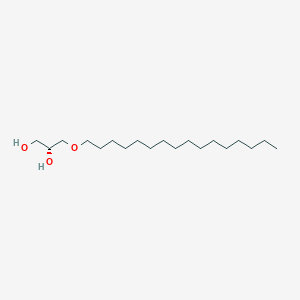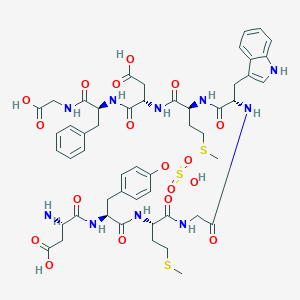
Gly-cholecystokinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gly-cholecystokinin (CCK) is a peptide hormone that is involved in the regulation of various physiological functions in the body. It is a derivative of cholecystokinin, a hormone that is produced by the small intestine and the brain. Gly-cholecystokinin is synthesized by modifying the structure of cholecystokinin through the addition of a glycine residue at the N-terminal end of the molecule. This modification enhances the stability and biological activity of the hormone, making it a useful tool for scientific research.
Mécanisme D'action
Gly-cholecystokinin exerts its biological effects by binding to specific receptors on the surface of target cells. These receptors are known as Gly-cholecystokinin receptors and are found in various tissues throughout the body, including the gastrointestinal tract, pancreas, and brain. Upon binding to these receptors, Gly-cholecystokinin triggers a series of intracellular signaling events that ultimately lead to the physiological and biochemical effects of the hormone.
Biochemical and Physiological Effects:
The physiological and biochemical effects of Gly-cholecystokinin are diverse and depend on the specific tissues and cells that are targeted by the hormone. In the gastrointestinal tract, Gly-cholecystokinin stimulates the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. This promotes the breakdown and absorption of nutrients from food. In the brain, Gly-cholecystokinin is thought to play a role in the regulation of appetite and satiety, as it has been shown to reduce food intake in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Gly-cholecystokinin has several advantages as a tool for scientific research. It is a stable and biologically active peptide hormone that can be easily synthesized and purified. It is also selective in its binding to Gly-cholecystokinin receptors, allowing for specific targeting of tissues and cells. However, Gly-cholecystokinin also has some limitations. Its effects can be variable depending on the experimental conditions, and its use can be limited by the availability of specific Gly-cholecystokinin receptor agonists and antagonists.
Orientations Futures
There are several future directions for the use of Gly-cholecystokinin in scientific research. One area of interest is the role of cholecystokinin in the development and progression of gastrointestinal diseases, such as pancreatic cancer and inflammatory bowel disease. Another area of interest is the potential therapeutic applications of Gly-cholecystokinin in the treatment of obesity and other metabolic disorders. Further research is also needed to elucidate the signaling pathways and mechanisms of action of Gly-cholecystokinin and its receptors.
Méthodes De Synthèse
The synthesis of Gly-cholecystokinin involves the modification of the cholecystokinin molecule through the addition of a glycine residue at the N-terminal end. This modification can be achieved using solid-phase peptide synthesis, a method that involves the stepwise assembly of the peptide chain on a solid support. The resulting Gly-cholecystokinin molecule can then be purified using various chromatographic techniques, such as reverse-phase high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Gly-cholecystokinin has been widely used in scientific research as a tool to investigate the physiological and biochemical effects of cholecystokinin. It is commonly used in studies of the digestive system, as cholecystokinin is known to stimulate the release of digestive enzymes and bile from the pancreas and gallbladder, respectively. Gly-cholecystokinin has also been used to study the regulation of appetite and satiety, as cholecystokinin is thought to play a role in the control of food intake.
Propriétés
Numéro CAS |
124762-72-7 |
|---|---|
Formule moléculaire |
C51H64N10O18S3 |
Poids moléculaire |
1201.3 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H64N10O18S3/c1-80-18-16-35(57-49(73)38(59-45(69)33(52)23-42(63)64)21-29-12-14-31(15-13-29)79-82(76,77)78)46(70)54-26-41(62)56-39(22-30-25-53-34-11-7-6-10-32(30)34)50(74)58-36(17-19-81-2)48(72)61-40(24-43(65)66)51(75)60-37(47(71)55-27-44(67)68)20-28-8-4-3-5-9-28/h3-15,25,33,35-40,53H,16-24,26-27,52H2,1-2H3,(H,54,70)(H,55,71)(H,56,62)(H,57,73)(H,58,74)(H,59,69)(H,60,75)(H,61,72)(H,63,64)(H,65,66)(H,67,68)(H,76,77,78)/t33-,35-,36-,37-,38-,39-,40-/m0/s1 |
Clé InChI |
OJFGNERXEAHCAZ-YJXWTMGESA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
SMILES canonique |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
Séquence |
DXMGWMDFG |
Synonymes |
CCK-Gly cholecystokinin, Gly- cholecystokinin, glycine- Gly-cholecystokinin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



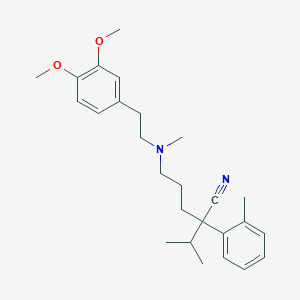
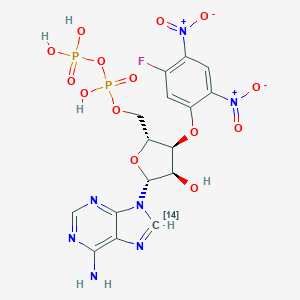
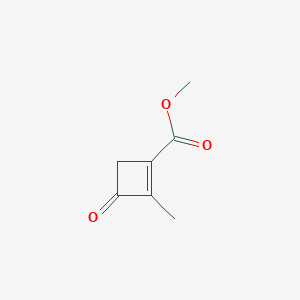
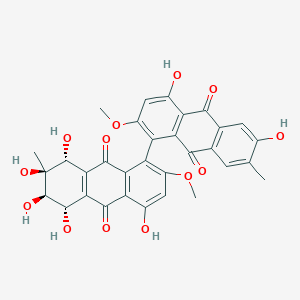
![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)
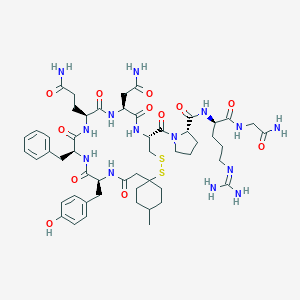
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)
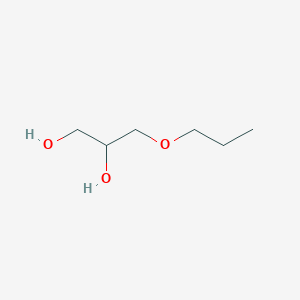
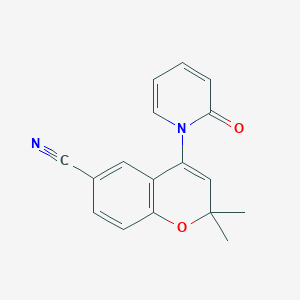
![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
